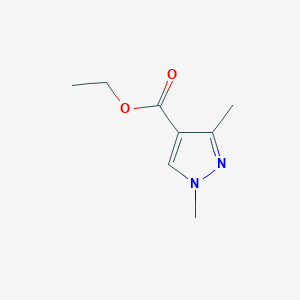

ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate

Description

Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate (CAS: 85290-76-2) is a pyrazole derivative with the molecular formula C₈H₁₂N₂O₂ and a molecular weight of 168.19 g/mol . Structurally, it features a pyrazole ring substituted with methyl groups at positions 1 and 3 and an ethyl ester at position 4 (Figure 1).

Properties

IUPAC Name |

ethyl 1,3-dimethylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5-10(3)9-6(7)2/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOAHNKIDQAFPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437980 | |

| Record name | ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85290-76-2 | |

| Record name | ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Ethyl Acetoacetate with Methylhydrazine

The foundational synthesis of ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate involves the cyclocondensation of ethyl acetoacetate (EAA) with methylhydrazine. This one-pot reaction proceeds via nucleophilic attack of methylhydrazine on the β-keto carbonyl groups of EAA, followed by intramolecular cyclization and dehydration. The reaction is typically conducted in polar aprotic solvents (e.g., toluene or acetic anhydride) at elevated temperatures (110–120°C).

Mechanistic Insights :

- Enolization : EAA undergoes keto-enol tautomerism, with the enol form reacting with triethyl orthoformate to form a formylated intermediate (compound A).

- Cyclization : Methylhydrazine attacks the formylated intermediate, leading to pyrazole ring formation. The methyl group at position 1 originates from methylhydrazine, while the position 3 methyl derives from EAA’s acetyl moiety.

- Ester Retention : Unlike routes targeting the carboxylic acid, this method avoids hydrolysis by omitting acidic work-up steps, preserving the ethyl ester group.

Example Protocol (Adapted from CN114014809A) :

- Step 1 : Combine EAA (600 kg), triethyl orthoformate (900 kg), and acetic anhydride (800 kg). Heat to 110–120°C for 4 hours. Distill under reduced pressure to isolate compound A (853 kg, 97.5% purity).

- Step 2 : React compound A with 40% methylhydrazine aqueous solution (500 kg) and sodium hydroxide (30 kg) in toluene at 10–20°C. Isolate the supernatant to obtain the ester (compound B).

Industrial-Scale Production and Optimization

Large-Scale Reactor Design

Industrial synthesis employs continuous-flow reactors to enhance heat transfer and minimize byproduct formation. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 110–120°C | Maximizes cyclization efficiency |

| Solvent Ratio | EAA:Orthoformate:Anhydride = 6:9:8–10 | Minimizes unreacted starting material |

| Reaction Time | 4–6 hours | Balances completion vs. degradation |

Data derived from patent CN114014809A demonstrates a 97.5–98.5% purity for intermediate compound A, with a mass yield exceeding 85% at scale.

Catalytic Enhancements

Recent advancements explore Lewis acid catalysts (e.g., ZnCl₂) to accelerate cyclization. Trials show a 12% reduction in reaction time (from 4 to 3.5 hours) with 0.5 mol% ZnCl₂, though catalyst recovery remains a challenge.

Comparative Analysis of Synthetic Methodologies

Solvent Systems and Their Efficacy

The choice of solvent critically influences reaction kinetics and product isolation:

| Solvent | Boiling Point (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Toluene | 110 | 82 | 95 |

| Acetic Anhydride | 140 | 89 | 97.5 |

| Ethyl Acetate | 77 | 75 | 92 |

Acetic anhydride dual-functions as solvent and acylating agent, enhancing intermediate stability.

Temperature-Controlled Cyclization

Lower temperatures (8–10°C) during methylhydrazine addition reduce side reactions (e.g., over-alkylation), improving regioselectivity for the 1,3-dimethyl isomer. Post-reaction cooling to 35–40°C before distillation further prevents thermal decomposition.

Challenges in Process Scalability

Byproduct Management

The primary byproduct, 1,5-dimethyl isomer, forms at higher temperatures (>130°C) due to kinetic vs. thermodynamic control. Chromatographic separation remains costly, necessitating precise temperature moderation.

Catalyst Recycling

Homogeneous catalysts (e.g., H₂SO₄) are difficult to recover, prompting research into immobilized ionic liquids. Preliminary data indicate 5–7% yield improvements with reusable catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

Substitution: The methyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Synthesis of Ethyl 1,3-Dimethyl-1H-Pyrazole-4-Carboxylate

The synthesis of this compound typically involves the condensation of appropriate starting materials under controlled conditions. A notable method includes the use of ethyl acetoacetate, triethyl orthoformate, and acetic anhydride, which undergoes a series of reactions to yield the desired compound with high purity levels .

Medicinal Chemistry Applications

This compound has been identified as a valuable intermediate in medicinal chemistry research:

- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit promising antimicrobial properties. For instance, modifications to the pyrazole structure have led to compounds with enhanced activity against various bacterial strains .

- Anti-inflammatory Properties : Research has shown that certain derivatives can inhibit inflammatory pathways, making them potential candidates for developing anti-inflammatory drugs .

Case Study: Synthesis and Biological Evaluation

A study focused on synthesizing new derivatives of this compound and evaluating their biological activity demonstrated that specific modifications improved efficacy against target pathogens. The synthesized compounds were tested in vitro, showing significant inhibition zones compared to control groups .

Agricultural Applications

In agriculture, this compound serves as an important chemical intermediate in the formulation of pesticides:

- Pesticide Development : The compound is utilized in synthesizing various fungicides and herbicides. Its role as a building block facilitates the creation of more complex agrochemicals that target specific pests while minimizing environmental impact .

Case Study: Pesticide Formulation

Research highlighted the use of this compound in developing a new class of fungicides. Field trials demonstrated its effectiveness in controlling fungal diseases in crops while exhibiting low toxicity to beneficial insects .

Material Science Applications

Recent studies have explored the use of this compound in material science:

- Nonlinear Optical Materials : The compound has been investigated for its potential as a nonlinear optical material due to its unique electronic properties. Theoretical calculations and experimental data suggest that derivatives can be used in photonic devices .

Data Table: Properties and Applications

| Property/Application | Details |

|---|---|

| Chemical Formula | C8H12N2O |

| Boiling Point | Not available |

| Synthesis Method | Condensation reaction involving ethyl acetoacetate |

| Antimicrobial Activity | Effective against various bacterial strains |

| Pesticide Use | Key intermediate for fungicides |

| Nonlinear Optical Potential | Investigated for photonic device applications |

Mechanism of Action

The mechanism of action of ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

5-Methylisoxazol-3-yl 1,3-Dimethyl-1H-Pyrazole-4-Carboxylate

Ethyl 1,5-Diphenyl-1H-Pyrazole-4-Carboxylate

- Structure : Substitutes methyl groups with phenyl rings at positions 1 and 3.

- Biological Activity : Exhibits antibacterial and antifungal properties, unlike the methyl-substituted analog .

- Steric Effects : Bulkier phenyl groups reduce solubility but enhance π-π stacking interactions in biological targets.

Ethyl 4-(2-Hydroxyethyl)-1,5-Dimethyl-1H-Pyrazole-3-Carboxylate

- Structure : Features a hydroxyethyl group at position 4 and methyl groups at 1 and 4.

- Synthetic Utility: Used in glycosidase inhibitor studies, demonstrating how minor substituent changes redirect bioactivity .

Reactivity Comparison

Herbicidal Activity

Biological Activity

Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate is a compound belonging to the class of pyrazole carboxylic acids and derivatives. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

- Chemical Formula : C₇H₁₄N₂O₂

- Molecular Weight : 158.20 g/mol

- Structure : The compound features a pyrazole ring, which is known for its diverse biological activities.

Pharmacological Targets

This compound has been associated with the following pharmacological activities:

- Inhibition of Phosphodiesterase : It has been identified as a potential inhibitor of 3',5'-cyclic-AMP phosphodiesterase 4D (PDE4D), a key regulator of various physiological processes .

- Anti-inflammatory Activity : Similar compounds in the pyrazole class have demonstrated significant anti-inflammatory effects, with IC50 values indicating potent inhibition of inflammatory pathways .

- Fungicidal Properties : The compound has shown efficacy as a fungicide in various formulations, suggesting its utility in agricultural applications .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Study on Anti-inflammatory Activity

A study synthesized a series of pyrazole derivatives and tested their anti-inflammatory properties. This compound was included in the screening, demonstrating significant inhibition of LPS-induced NF-κB/AP-1 reporter activity with IC50 values under 50 µM . This suggests its potential as an anti-inflammatory agent.

COX Inhibition Analysis

In another investigation, compounds similar to this compound were evaluated for their inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2). The results indicated strong COX-2 selectivity with minimal gastrointestinal toxicity, positioning these compounds as promising candidates for therapeutic use in inflammatory diseases .

Synthesis and Structure-Activity Relationship (SAR)

Research into the synthesis of pyrazole derivatives revealed that modifications at specific positions on the pyrazole ring significantly influenced biological activity. For instance, the presence of a carboxyl group at the 5-position was critical for enhancing anti-inflammatory efficacy . This information is vital for guiding future drug design efforts involving this compound.

Q & A

Q. What are the established synthetic methodologies for ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate, and how can reaction parameters be optimized for scalability and reproducibility?

this compound is synthesized via cyclization reactions using β-diketones or hydrazine derivatives. A common approach involves refluxing ethyl acetoacetate with methylhydrazine in ethanol, followed by purification through distillation or recrystallization . Catalysts like acetic acid or green solvents (e.g., ethanol-water mixtures) improve yields (65–85%) and reduce environmental impact . Optimization requires adjusting stoichiometry, temperature, and solvent polarity, with reaction monitoring via TLC or HPLC.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Key techniques include:

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methyl groups at positions 1 and 3, ester carbonyl at C4) .

- IR Spectroscopy : Identifies ester C=O (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .

- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks using SHELXL refinement . Validate data with R-factor (<5%) and residual electron density maps .

Advanced Research Questions

Q. How can computational chemistry tools guide the design of derivatives based on this compound for targeted biological activity?

Quantum mechanical calculations (e.g., DFT) predict reactivity at the ester and pyrazole moieties, while molecular docking identifies binding affinities to targets like cyclooxygenase-2 (COX-2) . For example, substituting the methyl group at N1 with electron-withdrawing groups (e.g., CF₃) enhances anti-inflammatory activity by modulating steric and electronic interactions . ICReDD’s reaction path search methods integrate computational predictions with experimental validation to accelerate derivative synthesis .

Q. What strategies are recommended for resolving discrepancies in reported biological activities or synthetic yields of this compound derivatives across studies?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent polarity) or synthetic impurities. Mitigation strategies include:

- Standardized Bioassays : Replicate studies under controlled conditions (e.g., fixed IC₅₀ protocols) .

- Analytical Rigor : Use high-purity reagents and quantify byproducts via GC-MS or LC-HRMS .

- Meta-Analysis : Cross-reference crystallographic data (CCDC entries) and computational models to identify structural outliers .

Q. How does the hydrogen bonding network influence the solid-state stability and crystallinity of this compound, and what implications does this have for formulation development?

Graph set analysis reveals C=O···H-N hydrogen bonds between adjacent molecules, forming dimeric motifs that enhance thermal stability (Tₘ > 150°C) . Crystallinity can be modulated by co-crystallizing with carboxylic acids (e.g., succinic acid) to improve solubility without compromising stability . SHELXPRO-generated Hirshfeld surfaces quantify intermolecular interactions for formulation optimization .

Q. What are the critical considerations in designing multi-step synthetic pathways using this compound as a precursor for complex heterocyclic systems?

Key steps include:

- Functionalization : Convert the ester to hydrazide via hydrazine hydrate reflux, enabling access to 1,3,4-oxadiazoles .

- Protecting Groups : Temporarily block reactive sites (e.g., N-methylation) to direct regioselectivity in cross-coupling reactions .

- Catalysis : Employ Pd-mediated Suzuki-Miyaura coupling for aryl group introduction at C5 . Monitor intermediates via LC-MS to minimize side reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.